molecular formula C17H16Cl2N2O3S B12181187 1-{[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-3-carboxylic acid

1-{[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-3-carboxylic acid

Cat. No.: B12181187
M. Wt: 399.3 g/mol
InChI Key: LHAJQOHKKMMEAY-UHFFFAOYSA-N
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Description

1-{[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-3-carboxylic acid is a synthetic organic compound featuring a piperidine core substituted with a carboxylic acid group at position 3 and a 2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl acetyl moiety. The compound’s structure combines a heterocyclic thiazole ring with a dichlorophenyl group, which may confer unique electronic and steric properties.

Properties

Molecular Formula

C17H16Cl2N2O3S

Molecular Weight

399.3 g/mol

IUPAC Name

1-[2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetyl]piperidine-3-carboxylic acid

InChI

InChI=1S/C17H16Cl2N2O3S/c18-12-4-1-5-13(19)15(12)16-20-11(9-25-16)7-14(22)21-6-2-3-10(8-21)17(23)24/h1,4-5,9-10H,2-3,6-8H2,(H,23,24)

InChI Key

LHAJQOHKKMMEAY-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CSC(=N2)C3=C(C=CC=C3Cl)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-{[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through the cyclization of appropriate precursors, followed by the introduction of the dichlorophenyl group. The piperidine ring is then acetylated and coupled with the thiazole derivative under controlled conditions. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and specific solvents .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, where halogen atoms can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. .

Scientific Research Applications

1-{[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The dichlorophenyl group and thiazole ring play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid (CAS: 652971-20-5)

  • Molecular Formula: C₁₇H₂₃NO₄
  • Molecular Weight : 305.37 g/mol
  • Key Features: A chiral piperidine scaffold with a tert-butoxycarbonyl (Boc) protecting group and a phenyl substituent at position 3. The Boc group enhances solubility in organic solvents but may reduce metabolic stability compared to unprotected amines.

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid (CAS: 180576-05-0)

  • Molecular Formula : C₂₁H₂₂N₂O₄
  • Molecular Weight : 366.41 g/mol
  • Key Features :
    • Contains a piperazine ring (a six-membered ring with two nitrogen atoms) instead of piperidine.
    • Features a fluorenylmethoxycarbonyl (Fmoc) group, commonly used in peptide synthesis for temporary amine protection.
    • The absence of a thiazole or halogenated aryl group limits its utility in applications requiring hydrophobic interactions .

1-[2-(3-Fluorophenyl)acetyl]piperidine-4-carboxylic Acid

  • Molecular Formula: C₁₄H₁₆FNO₃
  • Molecular Weight : 265.28 g/mol
  • Key Features: Substituted with a monofluorophenyl acetyl group and a carboxylic acid at position 4 (vs. position 3 in the target compound). Fluorine’s electron-withdrawing effects may modulate electronic properties differently compared to chlorine.

1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one

  • Molecular Formula : C₂₈H₃₃ClN₂O₇
  • Molecular Weight : 545.02 g/mol
  • Key Features :
    • Contains a chloroacetyl group and two 3,4,5-trimethoxyphenyl substituents.
    • The methoxy groups enhance solubility but may reduce metabolic stability due to oxidative demethylation pathways.
    • The ketone at position 4 introduces polarity, contrasting with the carboxylic acid in the target compound .

Structural and Functional Analysis

Table 1: Comparative Properties of Piperidine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound C₁₇H₁₄Cl₂N₂O₃S 409.28 2,6-Dichlorophenyl-thiazole, COOH at C3 High lipophilicity, thiazole-mediated interactions
(3S,4R)-1-(Boc)-4-phenylpiperidine-3-COOH C₁₇H₂₃NO₄ 305.37 Boc, phenyl at C4 Chiral center, Boc protection
2-[4-(Fmoc-piperazinyl)]acetic acid C₂₁H₂₂N₂O₄ 366.41 Fmoc, piperazine Piperazine ring, Fmoc protection
1-[2-(3-Fluorophenyl)acetyl]piperidine-4-COOH C₁₄H₁₆FNO₃ 265.28 3-Fluorophenyl, COOH at C4 Fluorine-mediated electronic effects
1-(Chloroacetyl)-bis(trimethoxyphenyl)piperidone C₂₈H₃₃ClN₂O₇ 545.02 Chloroacetyl, trimethoxyphenyls Methoxy-rich, ketone functionality

Key Observations:

  • Steric Considerations : The thiazole ring introduces rigidity compared to flexible acetyl or Boc/Fmoc groups, which may restrict conformational freedom and improve target specificity .
  • Pharmacokinetics : The carboxylic acid at position 3 (vs. 4 in other analogs) may alter ionization states under physiological conditions, affecting solubility and absorption .

Biological Activity

1-{[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-3-carboxylic acid is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a thiazole moiety and a dichlorophenyl group. Its molecular formula is C13H12Cl2N2O2SC_{13}H_{12}Cl_2N_2O_2S with a molecular weight of approximately 312.22 g/mol.

Research indicates that compounds similar to 1-{[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-3-carboxylic acid may exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : Some studies suggest that derivatives can inhibit enzymes such as fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. This inhibition can lead to increased levels of endogenous cannabinoids, potentially providing analgesic effects .
  • Anticancer Activity : The compound's thiazole and piperidine components are often associated with anticancer properties. For example, related compounds have shown significant cytotoxicity against various cancer cell lines, including A549 lung cancer cells and HepG2 hepatocellular carcinoma cells .

Biological Activity Data

Activity IC50 Value Cell Line/Model Reference
FAAH Inhibition>100-fold selectivity for FAAH-1Rat brain models
Cytotoxicity9 μM (A549)Human lung cancer cells
Analgesic EffectsDose-dependent reduction in painRat models of neuropathic pain

Case Studies

  • FAAH Inhibition and Pain Relief
    A study investigated the effects of a related piperidine derivative on pain models in rats. The compound demonstrated significant analgesic properties by inhibiting FAAH activity, leading to increased levels of anandamide and reduced tactile allodynia in neuropathic pain models .
  • Anticancer Efficacy
    Another research effort focused on the anticancer potential of thiazole derivatives, including those with similar structures to 1-{[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-3-carboxylic acid. Results indicated that these compounds could inhibit cell proliferation and induce apoptosis in various cancer cell lines, suggesting their utility as chemotherapeutic agents .

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